molecular formula C18H16INO3 B252979 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252979
M. Wt: 421.2 g/mol
InChI Key: ZUIHSLXQAULDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways that play a crucial role in cancer cell growth and proliferation. It targets the PI3K/Akt/mTOR pathway, which is responsible for regulating cell survival and proliferation. Additionally, it inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects in preclinical studies. It has demonstrated anti-cancer, anti-inflammatory, and neuroprotective effects. It also exhibits antioxidant properties and has been shown to reduce oxidative stress in various cell types.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to inhibit cancer cell growth and proliferation. It also exhibits anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent in various disease conditions. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.

Future Directions

Further research is needed to explore the potential therapeutic applications of 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in various disease conditions. Future studies should focus on optimizing the synthesis method to improve the compound's solubility and stability. Additionally, more preclinical studies are needed to understand the compound's mechanism of action and its effects on different signaling pathways. Clinical trials should also be conducted to evaluate the compound's efficacy and safety in humans.

Synthesis Methods

The synthesis of 1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process that includes the reaction of 4-iodobenzaldehyde with 1-acetylindoline to form 1-acetyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2H-indol-2-one. This intermediate is further reacted with ethyl cyanoacetate in the presence of a base to form the final product.

Scientific Research Applications

1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. One of the significant areas of interest is its potential as an anti-cancer agent. Studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also demonstrated anti-inflammatory and neuroprotective effects in preclinical studies.

properties

Product Name

1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H16INO3

Molecular Weight

421.2 g/mol

IUPAC Name

1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C18H16INO3/c1-2-20-15-6-4-3-5-14(15)18(23,17(20)22)11-16(21)12-7-9-13(19)10-8-12/h3-10,23H,2,11H2,1H3

InChI Key

ZUIHSLXQAULDNG-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Origin of Product

United States

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